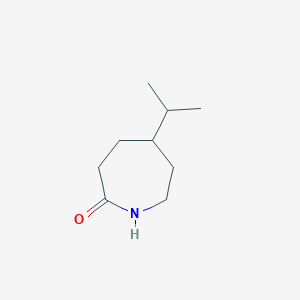

5-(Propan-2-yl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLKLDCFPUXPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of the 5 Propan 2 Yl Azepan 2 One Scaffold

Reactions of the Lactam Carbonyl Group

The amide bond within the seven-membered ring is characterized by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for both ring-opening and reduction reactions.

Nucleophilic Acyl Substitution and Ring Opening Reactions

The carbonyl group of the lactam is susceptible to nucleophilic acyl substitution, which, due to the cyclic nature of the molecule, typically results in ring-opening. The stability of the amide bond means that these reactions often require forcing conditions, such as strong acids or bases.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the lactam ring can undergo hydrolytic cleavage. This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the corresponding amino acid, 6-amino-4-isopropylheptanoic acid. The hydrolytic stability of substituted caprolactams is a significant factor in their application, with degradation being influenced by factors such as water concentration and temperature. For instance, studies on related N-substituted caprolactams have shown that less than 5% degradation can occur after extended heating at 150°C.

Ring-opening can also be achieved under polymerization conditions. While specific studies on 5-(propan-2-yl)azepan-2-one are limited, analogous functional derivatives of ε-caprolactam, such as 5-azepane-2-one ethylene (B1197577) ketal, have been shown to undergo anionic ring-opening polymerization to form functional aliphatic polyamides usm.edu. This process typically uses an initiator system like N-acetyl-ε-caprolactam and sodium hydride usm.edu.

Reduction Chemistry of the Amide Linkage

The amide linkage of this compound can be completely reduced to the corresponding cyclic amine, 5-(propan-2-yl)azepane. This transformation requires powerful reducing agents due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose.

The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon. This is followed by the coordination of the oxygen atom to the aluminum species, forming a complex that facilitates the elimination of the oxygen atom and subsequent reduction to the amine. The process effectively removes the carbonyl oxygen, converting the lactam into a saturated seven-membered heterocyclic amine. This reduction is a fundamental transformation, providing access to a different class of compounds with distinct chemical and physical properties.

Transformations Involving the Azepane Nitrogen Atom

The nitrogen atom of the lactam, while part of an amide, retains nucleophilic character and can participate in various substitution reactions, leading to a wide array of N-functionalized derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of the azepan-2-one (B1668282) scaffold is a common method for introducing functional diversity. This reaction typically involves the deprotonation of the N-H bond with a suitable base to form a lactamate anion, which then acts as a nucleophile.

A general procedure for N-alkylation involves first forming the sodium salt of the lactam by reacting it with sodium metal in a dry, high-boiling solvent like xylene. This sodium lactamate is then treated with an alkyl halide, such as isopropyl bromide, to yield the N-alkylated product via an Sₙ2 reaction arkat-usa.org. While this example yields N-isopropylcaprolactam, the methodology is broadly applicable to the synthesis of various N-substituted derivatives from the parent lactam.

Alternative, greener N-alkylation methods have also been developed for heterocyclic compounds, utilizing reagents like propylene (B89431) carbonate, which can serve as both the reagent and solvent, avoiding the need for genotoxic alkyl halides nih.govnih.gov. Although not specifically demonstrated on this compound, these modern methods represent a potential route for its N-functionalization nih.govnih.gov.

N-acylation can be achieved by reacting the lactam with acylating agents such as acyl chlorides or anhydrides under basic conditions. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl lactam, which can serve as an important intermediate in organic synthesis.

Formation of N-Substituted Azepan-2-one Derivatives

The synthesis of N-substituted derivatives is a key strategy for modifying the properties of the azepan-2-one core. A variety of substituents can be introduced on the nitrogen atom, leading to compounds with tailored characteristics.

| N-Substituent | Reagent | General Method | Reference Compound |

| Isopropyl | Isopropyl bromide | Deprotonation with Na followed by Sₙ2 reaction | N-Isopropylcaprolactam arkat-usa.org |

| Benzyl | Benzyl bromide | Deprotonation with Na followed by Sₙ2 reaction | N-Benzylcaprolactam rsc.org |

| Ethyl | Bromoethane | Deprotonation with Na followed by Sₙ2 reaction | N-Ethylcaprolactam rsc.org |

| Vinyl | (Not specified) | (Not specified) | N-Vinyl-5-isopropylcaprolactam googleapis.comgoogleapis.com |

| 2-Hydroxypropyl | Propylene Carbonate | Neat reaction at elevated temperature | General for N-heterocycles nih.govnih.gov |

This table is based on general methodologies for caprolactam and other heterocycles, as specific examples for this compound are limited.

The existence of compounds like N-Vinyl-5-isopropylcaprolactam, mentioned in patent literature, confirms that N-substituted derivatives of the target molecule are synthetically accessible, although specific reaction conditions are not detailed googleapis.comgoogleapis.com. These derivatives are often explored for their utility in polymer chemistry and other material science applications googleapis.com.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Propan 2 Yl Azepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 5-(Propan-2-yl)azepan-2-one in solution. It provides detailed information about the chemical environment of each nucleus, the connectivity between atoms, and the spatial arrangement of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the number and type of protons and carbons in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the protons on the azepane ring, and the protons of the isopropyl group. The ¹³C NMR spectrum will correspondingly display nine unique carbon signals, including the characteristic carbonyl carbon of the lactam at a downfield chemical shift.

To establish the precise connectivity and assign these signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily between protons on adjacent carbons (vicinal coupling). It would be used to trace the sequence of CH₂ groups within the azepane ring (H3-H4-H5-H6-H7) and to confirm the connectivity within the isopropyl group (CH-CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often better-resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital to confirm the position of the isopropyl substituent on the ring by showing correlations from the isopropyl methyl protons to the C5 carbon of the ring, and from the H5 proton to the isopropyl carbons.

A summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | 177.5 | - | H3, H7 → C2 |

| C3 | 37.0 | 2.40 (m, 2H) | H4 → C3 |

| C4 | 29.5 | 1.65 (m, 2H) | H3, H5 → C4 |

| C5 | 35.0 | 1.80 (m, 1H) | H4, H6, H8, H9 → C5 |

| C6 | 30.0 | 1.55 (m, 2H) | H5, H7 → C6 |

| C7 | 42.0 | 3.20 (m, 2H) | H6 → C7 |

| C8 (CH) | 32.5 | 1.95 (m, 1H) | H9 → C8 |

| C9 (CH₃) | 19.5 | 0.90 (d, 6H) | H8 → C9 |

Chemical shifts are hypothetical and based on typical values for similar functional groups.

The seven-membered azepane ring is conformationally flexible, capable of adopting various non-planar shapes such as chair, boat, and twist-chair forms. The preferred conformation in solution can be investigated using NMR data. nih.gov

The primary tools for this analysis are vicinal proton-proton coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE).

Coupling Constants: High-resolution 1D ¹H NMR spectra allow for the measurement of ³J_HH values between adjacent protons on the ring. According to the Karplus equation, the magnitude of this coupling is dependent on the dihedral angle between the protons. By analyzing the set of coupling constants around the ring, it is possible to build a model of the ring's predominant conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. mdpi.com For the azepane ring, NOESY can distinguish between axial and equatorial protons and reveal their relative orientations. For instance, strong cross-peaks between protons at positions 3, 5, and 7 would suggest a chair-like conformation where these protons are all in axial positions on the same face of the ring. This analysis helps in understanding the steric interactions that govern the three-dimensional structure of the molecule in its solution state. qmul.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

For this compound, the key vibrational modes are associated with the lactam functional group.

N-H Stretch: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹. In the solid state or in concentrated solution, this band is typically broad due to the presence of intermolecular N-H···O=C hydrogen bonds. The position of this band can shift to higher wavenumbers in dilute solutions of non-polar solvents where hydrogen bonding is disrupted.

C=O Stretch: The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption in the IR spectrum, typically around 1650 cm⁻¹. Its position is also sensitive to hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen shifts this absorption to a lower frequency. researchgate.net

C-H Stretches and Bends: Aliphatic C-H stretching vibrations from the ring and the isopropyl group will appear just below 3000 cm⁻¹. C-H bending and deformation modes will be visible in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C backbone of the ring and isopropyl group, often produce stronger Raman signals than IR signals. The combination of IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule. nih.gov The strength and nature of hydrogen bonds can be inferred from the frequency shifts of the N-H and C=O stretching modes. nih.govuni-regensburg.de In the solid state, it is expected that the molecules form hydrogen-bonded chains or dimers, which significantly influences the crystal packing and physical properties. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (H-bonded) | IR, Raman | 3250 - 3350 | Medium-Strong (IR), Weak (Raman) |

| C-H stretch (aliphatic) | IR, Raman | 2850 - 2970 | Strong |

| C=O stretch (Amide I) | IR, Raman | 1640 - 1660 | Very Strong (IR), Strong (Raman) |

| N-H bend (Amide II) | IR | 1540 - 1560 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. mdpi.com For this compound, the molecular formula is C₉H₁₇NO.

Using an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, the mass of the protonated molecule, [M+H]⁺, can be measured with an accuracy of a few parts per million (ppm). This allows for the calculation of a single, unambiguous molecular formula. This level of precision is essential to differentiate the target compound from other potential isomers or compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound.

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|

This confirmation of the molecular formula is a critical piece of data that complements the structural information obtained from NMR and vibrational spectroscopy. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers an exact and unambiguous picture of the molecule's three-dimensional structure in the solid state. mdpi.com This technique is the gold standard for determining bond lengths, bond angles, and torsional angles with very high precision.

For this compound, two key pieces of information would be gained from an X-ray crystal structure:

Solid-State Conformation: The analysis would definitively reveal the conformation of the seven-membered ring (e.g., chair, boat) and the orientation of the isopropyl substituent. This provides a static picture that can be compared with the dynamic conformational preferences observed by NMR in solution.

Absolute Stereochemistry: The molecule possesses a stereocenter at C5. For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (R or S) of this chiral center. This is typically achieved through the analysis of anomalous dispersion effects, often requiring a good quality crystal and the presence of an atom heavier than oxygen, though modern techniques have expanded this capability. semanticscholar.org

Intermolecular Interactions: The crystal structure would also provide a detailed map of the intermolecular hydrogen bonding network, showing precisely how the N-H donor of one molecule interacts with the C=O acceptor of a neighboring molecule to form the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇NO |

| Formula Weight | 155.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| V (ų) | 1027 |

Theoretical and Computational Investigations of 5 Propan 2 Yl Azepan 2 One Structure and Reactivity

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are used to explore its geometry, stability, and reactivity patterns through the analysis of molecular orbitals and electron density distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical compounds. researchgate.netresearchgate.net By applying a specific functional, such as B3LYP, and a basis set, for instance, 6-311G, the electronic structure of a molecule can be accurately modeled to find its most stable, lowest-energy conformation. researchgate.netpastic.gov.pk This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.

For a substituted azepan-2-one (B1668282), DFT calculations would reveal the preferred orientation of the isopropyl group at the C5 position and the conformation of the seven-membered ring. The total electronic energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. Studies on related heterocyclic systems like azepane have shown excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. acs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 5-(Propan-2-yl)azepan-2-one

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C2 | ~1.35 Å |

| Bond Length | C5-C(isopropyl) | ~1.54 Å |

| Bond Angle | O=C2-N | ~124° |

| Bond Angle | C4-C5-C6 | ~115° |

| Dihedral Angle | C3-C4-C5-C6 | Varies with conformer |

Note: This table is illustrative and not based on actual published data for the specific compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical FMO Energy Values for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Note: This table is illustrative and not based on actual published data for the specific compound.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. wikipedia.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and anti-bonding orbitals. wikipedia.org

This method allows for the quantification of interactions between a filled (donor) NBO and an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy, E(2). In the context of a lactam, NBO analysis can reveal important interactions, such as the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl (C=O) anti-bonding orbital, which contributes to the planarity and stability of the amide bond. asianpubs.orgrsc.org

Table 3: Hypothetical NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π*(C=O) | ~50-60 |

| σ (C4-H) | σ*(C5-C(isopropyl)) | ~1-2 |

| σ (C5-H) | σ*(C4-C5) | ~2-3 |

Note: This table is illustrative and not based on actual published data for the specific compound. LP denotes a lone pair.

Conformational Analysis via Computational Methods

The seven-membered ring of azepan-2-one is highly flexible, and the presence of a substituent adds further complexity to its conformational landscape. Computational methods are essential for exploring the various possible conformations and identifying the most stable ones.

Molecular mechanics (MM) methods use classical force fields to model the potential energy surface of a molecule, offering a computationally efficient way to explore conformational space. Molecular dynamics (MD) simulations build upon this by solving Newton's equations of motion, thereby simulating the movement of atoms and molecules over time. mdpi.comnih.gov

An MD simulation of this compound would provide insights into its dynamic behavior, including the interconversion between different ring conformations (e.g., chair and boat forms) and the rotational flexibility of the isopropyl side chain. nih.gov Such simulations are valuable for understanding how the molecule behaves in different environments, like in a solvent, and for identifying the most populated conformational states. mdpi.com

Monte Carlo (MC) methods are another powerful tool for conformational analysis. nih.gov These methods explore the conformational space by generating random changes to the molecule's geometry (e.g., rotating bonds) and accepting or rejecting the new conformation based on its calculated energy. researchgate.netuci.edu This stochastic approach is particularly effective at overcoming energy barriers and locating the global energy minimum, as well as other low-energy conformers. uci.edu For a flexible molecule like a substituted caprolactam, MC simulations can provide a comprehensive map of the low-energy conformational landscape, complementing the dynamic picture provided by MD simulations. scispace.comrsc.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. rsc.org For a molecule like this compound, these methods can map out potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that govern reaction rates and pathways. smu.edu

Methodologies: The primary method for these investigations is Density Functional Theory (DFT), a quantum mechanical approach that calculates the electronic structure of molecules to determine their energies and properties. niscpr.res.in Functionals such as B3LYP are commonly paired with basis sets like 6-311+G(d,p) to provide a balance of accuracy and computational cost for geometry optimizations and frequency calculations. acs.orgresearchgate.net

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations. acs.org

Transition State Search: Specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are used to locate the transition state structure connecting reactants and products. arabjchem.orgjoaquinbarroso.com A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgjoaquinbarroso.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface. acs.orgarabjchem.org

Application to Azepan-2-one Derivatives: For instance, computational studies on the synthesis of ε-caprolactam, the parent compound of this compound, have successfully mapped the energy profile of the Beckmann rearrangement. DFT calculations have been used to determine the free energy barriers for the conversion of intermediates to the final product. acs.org One study on the conversion of cyclohexanone (B45756) oxime (CHO) to ε-caprolactam (CPL) in the presence of a deep eutectic solvent (DES) catalyst calculated the energy barriers for key transition states, as shown in the hypothetical data below.

| Reaction Step | Transition State | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Intermediate 1 → Intermediate 2 | TS1 | 13.2 |

| Intermediate 3 → Intermediate 4 | TS2 | 25.5 |

This table illustrates the type of data generated from computational studies of reaction mechanisms, showing the energy barriers for key steps in a reaction pathway similar to the synthesis of caprolactam derivatives. Data is illustrative and based on findings for related reactions. acs.org

These computational approaches could be applied to investigate various reactions involving this compound, such as its synthesis, enzymatic degradation, or ring-opening polymerization to form substituted nylons. The isopropyl group at the 5-position would be expected to introduce steric and electronic effects that could alter reaction barriers and conformational preferences compared to unsubstituted ε-caprolactam. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects Only)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. nih.govmdpi.com These computational models aim to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.gov While no specific SAR/QSAR models for this compound were found, the established methodologies can be described.

SAR Analysis: SAR is a qualitative approach that relates structural features of a molecule to its activity. For a series of 5-substituted azepan-2-one derivatives, a computational SAR study would involve analyzing how changes in the substituent (e.g., size, polarity, hydrogen bonding capability) affect a target property, such as binding affinity to a receptor. This is often done using molecular docking simulations, which predict the preferred orientation and binding energy of a ligand within the active site of a protein. nih.gov

QSAR Modeling: QSAR takes this analysis a step further by creating a mathematical model that quantitatively predicts the activity of new compounds. mdpi.com The development of a QSAR model involves several key steps: nih.gov

Dataset Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's predictive power is rigorously tested using the compounds in the test set. Statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's quality. nih.govmdpi.com

For a hypothetical series of 5-substituted azepan-2-one derivatives being studied as enzyme inhibitors, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) could be employed. mdpi.com CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates these fields with their biological activity. nih.gov The results are often visualized as contour maps, highlighting regions where modifying the structure would likely increase or decrease activity.

| Compound | Substituent (at position 5) | Descriptor 1 (e.g., Steric) | Descriptor 2 (e.g., Electronic) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 | -H | 1.02 | -0.15 | 4.50 | 4.55 |

| 2 | -CH₃ | 1.52 | -0.07 | 5.10 | 5.05 |

| 3 | -CH(CH₃)₂ (Propan-2-yl) | 2.57 | -0.05 | 5.85 | 5.90 |

| 4 | -OH | 1.22 | -0.65 | 4.80 | 4.75 |

| 5 | -Cl | 1.80 | -0.25 | 5.30 | 5.35 |

This interactive table presents a hypothetical dataset for a QSAR study on 5-substituted azepan-2-one derivatives. It demonstrates how molecular descriptors are correlated with experimental activity to generate a predictive model.

Such computational models provide invaluable guidance for lead optimization, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery or materials development process. nih.gov

An article solely focusing on the chemical compound “this compound” and its polymerization behavior cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to this compound have not yielded the detailed research findings necessary to fulfill the request.

Information on the ring-opening polymerization, anionic polymerization mechanisms, catalytic systems, and copolymerization of the parent compound, azepan-2-one (ε-caprolactam), and other substituted lactams is available. However, there is no specific data or research dedicated to the polymerization behavior of this compound.

Therefore, the following sections of the requested outline cannot be addressed with scientifically accurate and specific information for "this compound":

Polymerization Behavior and Macromolecular Applications of 5 Propan 2 Yl Azepan 2 One

Copolymerization with Other Lactams and Monomers

Microstructure and Sequence Control in Copolymers

Without dedicated studies on 5-(Propan-2-yl)azepan-2-one, any discussion on the impact of the isopropyl substituent would be speculative and not based on the required detailed research findings. Furthermore, the creation of data tables with specific kinetic or copolymerization data for this compound is not possible.

Advanced Characterization of Resulting Polyamides

The comprehensive characterization of poly(this compound) is essential to understand its structure-property relationships. This involves analyzing its molecular weight, thermal behavior, and crystalline structure.

Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution are critical parameters that dictate the mechanical and rheological properties of a polymer. These are typically determined using Gel Permeation Chromatography (GPC). Anionic ring-opening polymerization of lactams, while faster than other methods, does not typically proceed in a living manner, leading to a broader molecular weight distribution. epa.gov

The polymerization process involves initiation, propagation, and various transfer reactions that can broaden the distribution of chain lengths. mdpi.com The Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a measure of the breadth of this distribution. For polyamides synthesized via AROP, PDI values are generally expected to be in the range of 2.0 to 4.0, indicating a significant distribution of polymer chain sizes. mdpi.commdpi.comacs.org

Disclaimer: The following table contains illustrative data based on typical findings for polyamides derived from similar C-alkyl substituted caprolactams, as specific experimental data for poly(this compound) is not available in the reviewed literature.

Table 1: Illustrative Molecular Weight Data for Poly(this compound)

| Sample ID | Mn (kDa) | Mw (kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| PPAz-1 | 25.4 | 54.6 | 2.15 |

| PPAz-2 | 38.2 | 89.8 | 2.35 |

| PPAz-3 | 51.7 | 131.3 | 2.54 |

Thermal Properties and Crystallinity of Substituted Polyamides

The thermal characteristics of the polyamide are investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.nettainstruments.com DSC is used to identify thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm), while TGA determines the thermal stability and decomposition temperature (Td).

The bulky isopropyl group on the azepan-2-one (B1668282) ring is predicted to have a profound effect on the polymer's ability to crystallize. In Polyamide 6, strong intermolecular hydrogen bonds between the amide groups facilitate regular chain packing into a semi-crystalline structure. The isopropyl side chain introduces steric hindrance, which disrupts this regular packing and impedes the formation of highly ordered crystalline domains. researchgate.net

This disruption is expected to lead to:

Lower Melting Temperature (Tm): With a less perfect crystalline structure, less energy is required to melt the polymer, resulting in a lower Tm compared to Polyamide 6 (Tm ≈ 220 °C).

Altered Glass Transition Temperature (Tg): The bulky side group restricts the rotational freedom of the polymer backbone. This increased rigidity may lead to a slightly higher Tg compared to Polyamide 6 (Tg ≈ 50 °C).

Disclaimer: The following table contains illustrative data based on expected trends for a C-alkyl substituted polyamide relative to Polyamide 6. Specific experimental data for poly(this compound) is not available in the reviewed literature.

Table 2: Illustrative Thermal Properties of Poly(this compound) vs. Polyamide 6

| Property | Poly(this compound) (Expected) | Polyamide 6 (Typical) |

|---|---|---|

| Glass Transition Temp. (Tg) | ~65 °C | ~50 °C |

| Melting Temp. (Tm) | ~170 - 190 °C | ~220 °C |

| Decomposition Temp. (Td) | >400 °C | >400 °C |

| Degree of Crystallinity (Xc) | 15 - 25% | 30 - 40% |

Post-Polymerization Functionalization of this compound Derived Polymers

Post-polymerization modification (PPM) is a powerful and versatile strategy for introducing specific functionalities into a polymer after its initial synthesis. researchgate.netnih.gov This approach is particularly useful when the desired functional groups are incompatible with the conditions of the polymerization reaction. researchgate.net By modifying a pre-existing polymer, a diverse library of materials can be generated from a single precursor. researchgate.net

For polymers derived from this compound, direct functionalization of the polyamide backbone is challenging due to the relative inertness of the N-H bond within the amide group, which is also involved in hydrogen bonding. A more feasible strategy involves copolymerization.

In this approach, this compound would be copolymerized with a second lactam monomer that contains a "chemoselective handle." This handle is a reactive group that does not interfere with the ring-opening polymerization but can be readily modified in a subsequent step. Examples of such handles include:

Alkynes or azides for "click chemistry" reactions.

Protected amines or carboxylic acids.

Ester groups that can be later hydrolyzed or aminolyzed.

Once the copolymer is synthesized, the handles can be modified using highly efficient and orthogonal chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions. wiley-vch.de This allows for the attachment of a wide variety of molecules, including fluorescent dyes, bioactive peptides, or groups that alter the polymer's solubility and self-assembly characteristics, thereby creating new advanced materials with tailored properties. researchgate.netrsc.org

Broader Applications in Organic Synthesis and Functional Material Design

5-(Propan-2-yl)azepan-2-one as a Chiral Building Block in Complex Molecule Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of synthetic methods utilizing chiral building blocks. nih.govmdpi.com this compound serves as an important intermediate, where the stereochemistry at the C5 position can direct the formation of subsequent stereocenters, leading to highly specific molecular targets.

The synthesis of enantiomerically enriched 5-substituted caprolactams is a key step in unlocking their potential as chiral building blocks. A notable method for achieving this is through a diastereoselective ring-expansion reaction. While demonstrated for a similar compound, (R)-5-tert-butylazepan-2-one, the protocol is broadly applicable to 5-substituted caprolactams. nih.gov The process involves the reaction of a 4-substituted cyclohexanone (B45756) with a chiral 1,3-azidopropanol derivative, promoted by a Lewis acid like BF₃·OEt₂. The chiral auxiliary guides the ring expansion, creating a lactam with high diastereomeric excess, which can then be converted to the enantiomerically pure target. nih.gov

This approach offers a significant advantage over classical resolution, providing a direct route to chiral lactams that can be used in further transformations. The stereocenter at the 5-position, bearing the isopropyl group, can influence the reactivity of the azepane ring, allowing for stereoselective modifications at other positions. For instance, enolate chemistry at the C3 position or reductions of the lactam carbonyl can be influenced by the steric and electronic nature of the C5 substituent, leading to diastereoselective outcomes. Such transformations are crucial for building up the complexity required for advanced pharmaceutical intermediates. The development of robust asymmetric syntheses for derivatives like (2S,5S)-5-substituted azepane-2-carboxylates underscores the utility of this scaffold in drug discovery projects. nih.gov

| Reaction Type | Reagents/Conditions | Key Feature | Reference Example |

| Diastereoselective Ring Expansion | 4-isopropylcyclohexanone (B42220), (R)-1-phenyl-3-azidopropanol, BF₃·OEt₂ | Creation of chiral center at C5 | Synthesis of (R)-5-tert-butylazepan-2-one nih.gov |

| Stereoselective Alkylation | Deprotonation (e.g., with LDA) followed by electrophile addition | C5 substituent directs incoming group | General principle in lactam chemistry |

| Diastereoselective Reduction | Reducing agents (e.g., NaBH₄, L-Selectride®) | C5 substituent influences hydride attack on carbonyl | General principle in cyclic ketone reduction |

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. usm.edu The azepane ring system is a core component of various alkaloids and other bioactive compounds. This compound is an ideal starting material for the synthesis of more complex nitrogen-containing frameworks.

Through a series of synthetic manipulations such as reduction, ring-opening, and cyclization reactions, the lactam can be converted into a variety of heterocyclic systems. For example, reduction of the amide bond can yield the corresponding 5-isopropylazepane, a saturated seven-membered ring that can be further functionalized. Alternatively, partial reduction followed by intramolecular cyclization can lead to the formation of bicyclic alkaloids. The synthesis of homotropane alkaloids like adaline and euphococcinine, which feature a bicyclic nitrogen-containing core, often involves intramolecular cycloaddition reactions that could conceptually start from a functionalized cyclic amine derived from a substituted lactam. beilstein-journals.org

The versatility of the lactam functional group allows it to be a precursor for various other nitrogenous structures. Its use as a building block provides a strategic advantage, embedding a chiral center and a seven-membered ring early in a synthetic sequence, thereby streamlining the path to complex target molecules.

| Target Framework | Synthetic Strategy from Azepan-2-one (B1668282) | Potential Bioactivity |

| Substituted Azepanes | Full reduction of the lactam carbonyl | Neurological, Cardiovascular |

| Bicyclic Alkaloids | Partial reduction, functionalization, and intramolecular cyclization | Antiviral, Antibacterial |

| Fused Heterocycles | Ring-opening followed by condensation with other bifunctional molecules | Enzyme Inhibition |

Development of Specialty Chemicals and Advanced Materials

Beyond its role in discrete molecule synthesis, this compound is a promising monomer for the creation of functional polymers and a precursor for advanced organic materials where chirality and specific intermolecular interactions are desired.

The ring-opening polymerization (ROP) of lactams is a cornerstone of polymer chemistry, most famously used to produce Nylon 6 from ε-caprolactam. nih.govnih.gov By introducing substituents onto the lactam ring, chemists can create "designer" polyamides with tailored properties. The isopropyl group at the C5 position of this compound can impart specific characteristics, such as altered solubility, thermal properties, and crystallinity, to the resulting polyamide chain.

Research on the polymerization of similarly substituted lactams, such as 5-azepane-2-one ethylene (B1197577) ketal, has demonstrated the feasibility of creating functional aliphatic polyamides via anionic ROP. usm.edu In this process, the substituent group is preserved along the polymer backbone. For this compound, this would result in a polyamide with regularly spaced, chiral isopropyl groups.

These pendant groups can:

Modify Physical Properties: The bulky isopropyl groups can disrupt chain packing, leading to more amorphous polymers with lower melting points and increased solubility in organic solvents compared to Nylon 6.

Introduce Chirality: If an enantiomerically pure monomer is used, the resulting polymer will be chiral, which is highly desirable for applications in chiral chromatography, asymmetric catalysis, and biomedical materials that interact with biological systems. nih.govrsc.org

Serve as a Hydrophobic Moiety: The isopropyl groups add hydrophobicity to the polymer chain, which can be useful for creating materials with specific surface properties or for applications in drug delivery systems.

The development of functional biodegradable polymers is a significant area of research, and substituted lactams are key monomers in this field. rsc.orgutwente.nl Polyamides derived from this compound could offer a unique combination of properties for specialized applications.

| Monomer | Polymerization Method | Resulting Polymer | Key Feature of Substituent | Reference |

| ε-Caprolactam | Anionic ROP | Nylon 6 | Unsubstituted | nih.gov |

| 5-Azepane-2-one ethylene ketal | Anionic ROP | Poly(5-ketone-amide) | Ketal group allows for post-polymerization modification to ketone or hydroxyl groups. usm.edu | usm.edu |

| This compound | Anionic ROP (projected) | Poly(5-isopropyl-amide) | Introduces chirality and hydrophobicity. | N/A |

The chiral nature of this compound makes it an attractive precursor for advanced organic materials where molecular recognition and self-assembly are important. Enantiomerically pure azepane derivatives can be used to synthesize chiral ligands for asymmetric catalysis. The defined three-dimensional structure of the seven-membered ring can create a specific chiral environment around a metal center, enabling highly selective chemical transformations.

Q & A

Q. How should researchers mitigate bias when interpreting ambiguous spectral data?

- Methodological Answer : Implement blind analysis: assign raw data (e.g., NMR spectra) to independent team members for deconvolution. Use consensus algorithms (e.g., MestReNova’s peak-picking tool) to minimize subjective integration. Cross-check with alternative techniques (e.g., IR vs. Raman for carbonyl confirmation). Disclose all ambiguous peaks in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.